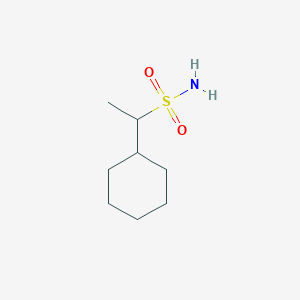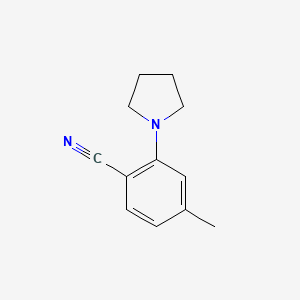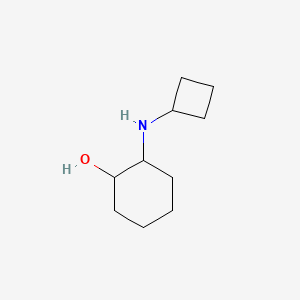
2-(Cyclobutylamino)cyclohexan-1-ol
Übersicht
Beschreibung
“2-(Cyclobutylamino)cyclohexan-1-ol” is a cyclic organic compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is also known as CBA.
Molecular Structure Analysis
The InChI code for “2-(Cyclobutylamino)cyclohexan-1-ol” is 1S/C10H19NO/c12-10-7-2-1-6-9(10)11-8-4-3-5-8/h8-12H,1-7H2 . This indicates the presence of a cyclohexanol group and a cyclobutylamino group in the molecule.Physical And Chemical Properties Analysis
“2-(Cyclobutylamino)cyclohexan-1-ol” is an oil-like substance .Wissenschaftliche Forschungsanwendungen
Molecular Recognition Applications
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound structurally similar to 2-(Cyclobutylamino)cyclohexan-1-ol, has been utilized as a chiral solvating agent for molecular recognition of enantiomers of acids through NMR and fluorescence spectroscopy. This approach efficiently discriminates isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, potentially extending to quantitative determinations for practical applications. A crystal analysis involving this compound confirmed a three-point supramolecular interaction, underlining its significance in molecular recognition (Khanvilkar & Bedekar, 2018).
Chemical Reactivity and Stereochemistry
The epoxidation of compounds structurally related to 2-(Cyclobutylamino)cyclohexan-1-ol demonstrates varying stereoselectivity, revealing insights into molecular interactions and stereospecific reactions. For instance, the epoxidation of racemic trans-2-(N,N-dibenzylamino)cyclohex-3-en-1-ol and racemic trans-2-(N-benzylamino)cyclohex-3-en-1-ol under similar conditions showed notable differences in diastereoselectivity. These reactions have implications for the synthesis of complex molecules like dihydroconduramines, highlighting the critical role of molecular structure in determining the outcomes of chemical reactions (Da Silva Pinto et al., 2017).
Computational Chemistry Insights
A detailed computational study involving 2-cyclohexen-1-ol, a molecule with structural similarities to 2-(Cyclobutylamino)cyclohexan-1-ol, explored the epoxidation mechanisms with peroxyformic acid. The study provided insights into transition structures, hydrogen bonding interactions, and facial selectivity of epoxidation, contributing significantly to our understanding of the reactivity of such compounds. This research showcases the integration of computational methods in elucidating complex organic reactions, offering a foundation for future experimental and theoretical work (Freccero et al., 2000).
Eigenschaften
IUPAC Name |
2-(cyclobutylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-7-2-1-6-9(10)11-8-4-3-5-8/h8-12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFCZEIEVPJQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylamino)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






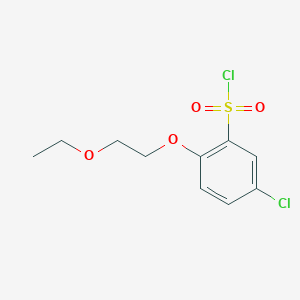

![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)
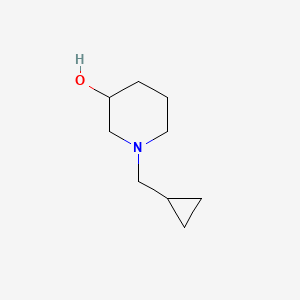
![[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol](/img/structure/B1428043.png)
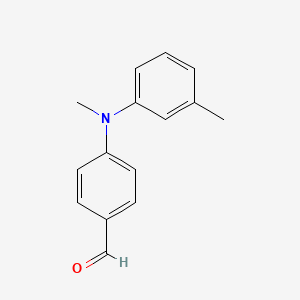
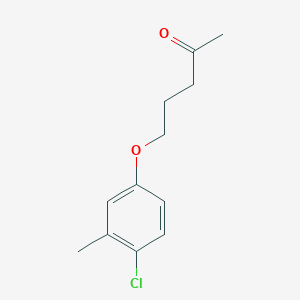
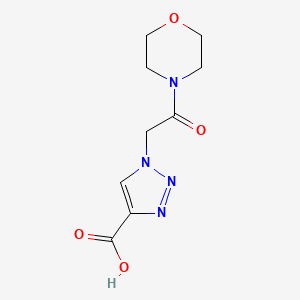
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
